molecular formula C13H12OS B2708744 4-(4-Methylthiophenyl)phenol CAS No. 191724-06-8

4-(4-Methylthiophenyl)phenol

Cat. No.: B2708744
CAS No.: 191724-06-8
M. Wt: 216.3
InChI Key: FXQHNPJGDOGEIJ-UHFFFAOYSA-N
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Description

4-(4-Methylthiophenyl)phenol: is an organic compound with the molecular formula C13H12OS It is characterized by a phenol group substituted with a 4-methylthiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylthiophenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a thiol compound. For example, the reaction of 4-bromophenol with 4-methylthiophenol in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylthiophenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride

    Substitution: Electrophiles such as bromine, chlorine, or nitro groups

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Substituted phenols

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methylthiophenyl)phenol is unique due to the presence of both the phenol and methylthio groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in various fields .

Biological Activity

4-(4-Methylthiophenyl)phenol, also known as 4-(methylthio)phenol, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of this compound features a phenolic group attached to a methylthiophenyl group, which contributes to its unique properties. The synthesis of this compound typically involves various organic reactions, including:

  • Electrophilic Aromatic Substitution : This method is often used to introduce the methylthio group onto the phenolic ring.
  • Reduction Reactions : These can convert suitable precursors into this compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that this compound could inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and Hs578T (triple-negative breast cancer). The mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis .

Table 1: Anticancer Activity of this compound

Cell LineIC50 Value (µM)Mechanism of Action
MCF-70.075Inhibition of tubulin polymerization
Hs578T0.033Induction of apoptosis

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Tubulin Binding : The compound binds to tubulin at the colchicine site, disrupting microtubule dynamics.
  • Reactive Oxygen Species (ROS) Production : It may induce oxidative stress in cancer cells, further promoting apoptosis.

Case Studies

  • Antimicrobial Efficacy :
    A case study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a broad-spectrum activity, particularly against Gram-positive bacteria, which could pave the way for new antimicrobial formulations.
  • Cancer Treatment Research :
    Another significant study focused on the anticancer effects in vivo using animal models. The results showed that treatment with this compound significantly reduced tumor size compared to control groups, supporting its potential as a chemotherapeutic agent .

Properties

IUPAC Name

4-(4-methylsulfanylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12OS/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQHNPJGDOGEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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